1-[2-(ethylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(ethylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[2-(ethylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic synthesis:
Step 1: Start with the synthesis of the benzoyl chloride derivative. React 2-(ethylsulfanyl)benzoic acid with thionyl chloride (SOCl2) to form 2-(ethylsulfanyl)benzoyl chloride.
Step 2: Prepare the triazolo[4,5-d]pyrimidine intermediate by reacting an appropriate precursor, such as 3-phenyltriazole, with a suitable reagent like hydrazine hydrate.
Step 3: Couple the intermediate compounds. React 2-(ethylsulfanyl)benzoyl chloride with the triazolo[4,5-d]pyrimidine intermediate in the presence of a base (e.g., triethylamine) to form the core structure.
Step 4: Complete the synthesis by attaching the piperazine moiety. React the intermediate with piperazine under suitable conditions, such as heating in an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production might utilize optimized reaction conditions, catalysts, and scalable procedures to ensure high yield and purity. Continuous flow chemistry and automation could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azole ring or other aromatic rings, potentially leading to the hydrogenation of these structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Use of electrophiles like alkyl halides, acyl halides, or nucleophiles like amines and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated derivatives of the aromatic rings.
Substitution: Introduction of new functional groups at the aromatic positions, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: Utilization in the development of new materials or catalysts due to its unique structure.
Mechanism of Action
The compound's mechanism of action is likely dependent on its interactions with specific molecular targets:
Molecular Targets: Potential targets may include enzymes, receptors, or DNA.
Pathways Involved: The exact pathways would depend on the biological context, but may involve inhibition or activation of specific enzymes or receptor signaling pathways.
Comparison with Similar Compounds
1-(benzyl)-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine: A compound with a similar triazolopyrimidine core but a different substituent.
1-(4-chlorobenzoyl)-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine: A compound with a different substituent on the benzoyl group.
Uniqueness: 1-[2-(ethylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine stands out due to the presence of the ethylsulfanyl group, which may impart unique chemical reactivity and biological activity compared to its analogs.
So, that's an in-depth look at this intriguing compound
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-2-32-19-11-7-6-10-18(19)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZXSTGMZCZUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.